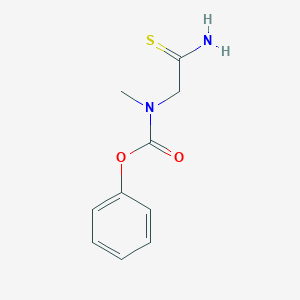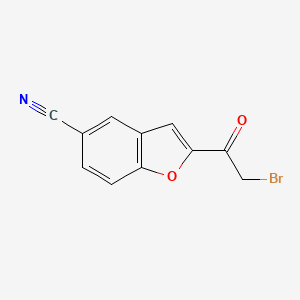
2-(2-Bromoacetyl)benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoacetyl)benzofuran-5-carbonitrile is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a benzofuran ring fused with a carbonitrile group and a bromoacetyl substituent, making it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile typically involves the bromination of 2-acetylbenzofuran. This can be achieved by reacting 2-acetylbenzofuran with bromine in solvents such as dioxane/ether or carbon disulfide. The reaction proceeds under mild conditions and yields the desired bromoacetyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using appropriate solvents and brominating agents. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoacetyl)benzofuran-5-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, such as amines, to form new derivatives.
Reduction Reactions: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate or aromatic amines are commonly used under mild conditions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution: Amino ketone derivatives.
Reduction: Hydroxy derivatives.
Cyclization: Various heterocyclic compounds, such as imidazoles and thiazoles.
Applications De Recherche Scientifique
2-(2-Bromoacetyl)benzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of new materials with specific properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including anticancer, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoacetyl)benzofuran-5-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromoacetylbenzofuran
- 2-Bromoacetyl-5-chloro-3-methylbenzofuran
- 2-Bromoacetyl-5-nitrofuran
Uniqueness
2-(2-Bromoacetyl)benzofuran-5-carbonitrile is unique due to its combination of a benzofuran ring with a carbonitrile and bromoacetyl group. This structure provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H6BrNO2 |
|---|---|
Poids moléculaire |
264.07 g/mol |
Nom IUPAC |
2-(2-bromoacetyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H6BrNO2/c12-5-9(14)11-4-8-3-7(6-13)1-2-10(8)15-11/h1-4H,5H2 |
Clé InChI |
AZASUXLDHBRIKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C=C(O2)C(=O)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)
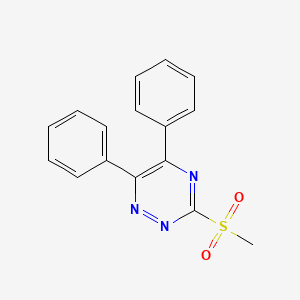
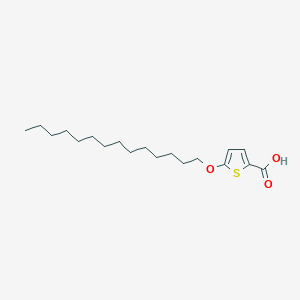
![2-(2-methoxyphenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B8532716.png)
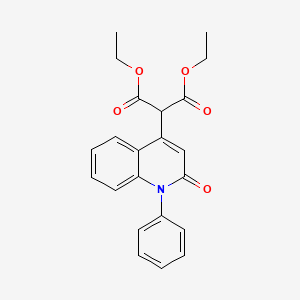
![n-[4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-pyridyl]acetamide dihydrochloride](/img/structure/B8532752.png)
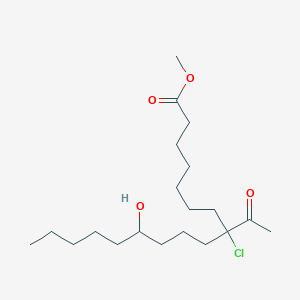
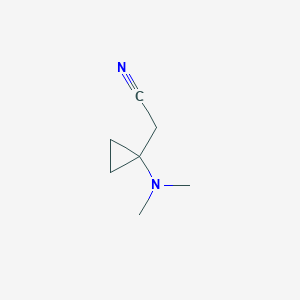
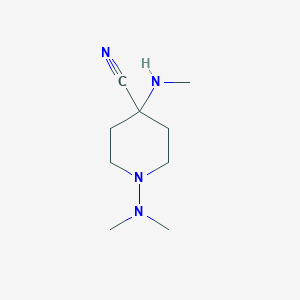

![({4-[(Prop-2-yn-1-yl)oxy]butoxy}methyl)benzene](/img/structure/B8532766.png)
![{[4-(Methanesulfinyl)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B8532775.png)
